molecular formula C5H3F2NO B1322402 2,6-Difluoropyridin-3-ol CAS No. 209328-85-8

2,6-Difluoropyridin-3-ol

Cat. No. B1322402
M. Wt: 131.08 g/mol
InChI Key: HTLONLFPRJFFNV-UHFFFAOYSA-N
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Patent
US06133253

Procedure details

To a solution of 2, 6-difluoropyridine (6.7 mL, 73.8 mmole) in THF (100 mL, cooled to -78° C.) was added a 2M solution of LDA in heptane/THF/ethylbenene (38 mL, 76 mmol). The mixture was stirred at -78° C. for 1 hour, and trimethyl borate (6.8 mL, 89.7 mmol) was added. The mixture was stirred for 1 hour and allowed to warm to 20° C., then the reaction was quenched with HOAc (10 mL). The solution was made basic with 20% aq NaOH (20 mL), H2O2 (50%, 200 mL) was added, and the mixture stirred for 16 hours. The mixture was neutralized by addition of HCl (2M, aq) and extracted with EtOAc. The combined EtOAc extracts were dried (MgSO4). The solvent was evaporated under vacuum, and the crude product was chromatographed (silica gel; hexane/EtOAc 9:1 to 6:4) to yield 2.7g (28%) of the title compound. 1H NMR (DMSO-d6, 300 MHz) δ: 6.75 (dd, J=3.0, 5.5 Hz, 1H), 7.48 (m, 1H). MS (DCI/NH3) m/e 149 (M+NH4)+.
Quantity
6.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
heptane THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[N:3]=1.[Li+].CC([N-]C(C)C)C.B(OC)(OC)[O:18]C>C1COCC1.CCCCCCC.C1COCC1>[OH:18][C:7]1[C:2]([F:1])=[N:3][C:4]([F:8])=[CH:5][CH:6]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
6.7 mL
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
heptane THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.C1CCOC1
Step Two
Name
Quantity
6.8 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20° C.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with HOAc (10 mL)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture stirred for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
The mixture was neutralized by addition of HCl (2M, aq)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was chromatographed (silica gel; hexane/EtOAc 9:1 to 6:4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C(=NC(=CC1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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